2-Methylthio-N6-isopentenyladenosine

RNA thermodynamics nucleoside modification tRNA structure

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is the hypermodified adenosine required for accurate tRNA anticodon stem-loop modeling, mitochondrial tRNA quantification, and glioma stem cell research. Unlike i6A, ms2i6A provides 0.50 kcal/mol stabilization at terminal base pairs, does not trigger AMPK/mTOR autophagy, and is exclusively mitochondrial—making it the only valid standard for LC-MS/MS tRNA modification analysis, position-37 oligonucleotide synthesis, and negative controls in i6A antitumor studies. Procure ≥98% ms2i6A to eliminate confounding variables.

Molecular Formula C16H23N5O4S
Molecular Weight 381.5 g/mol
Cat. No. B13844646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthio-N6-isopentenyladenosine
Molecular FormulaC16H23N5O4S
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C
InChIInChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15+/m0/s1
InChIKeyVZQXUWKZDSEQRR-MIMBDUIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthio-N6-isopentenyladenosine (ms2i6A): A Hypermodified tRNA Nucleoside for Translational Fidelity and Cancer Stem Cell Research


2-Methylthio-N6-isopentenyladenosine (ms2i6A, CAS 20859-00-1) is a hypermodified adenosine nucleoside found at position 37 (A37) in transfer RNAs that read codons beginning with uridine in both prokaryotes and eukaryotes [1]. It is biosynthesized by the radical S-adenosylmethionine (SAM) enzyme MiaB (bacteria) or CDK5RAP1 (mammals) via methylthiolation of N6-isopentenyladenosine (i6A) at C2 of the purine ring [1]. The compound carries a methylthio group (-SCH3) at C2 and an isopentenyl group at the N6 position. ms2i6A is distinguished from its precursor i6A by the presence of the C2-methylthio modification, which confers position-dependent thermodynamic effects on RNA duplex stability and differential biological activity in glioma-initiating cells [2][3].

Why N6-Isopentenyladenosine (i6A) Cannot Replace 2-Methylthio-N6-isopentenyladenosine in Functional Studies


The precursor i6A and the fully modified ms2i6A are not functionally interchangeable despite sharing the N6-isopentenyl group. The addition of the C2-methylthio group fundamentally alters RNA duplex thermodynamic stability in a position-dependent manner: at terminal base-pair positions, ms2i6A stabilizes duplexes by 0.50 kcal/mol relative to i6A, while at 3′-dangling ends it confers net stabilization (ΔΔG°₃₇ = −0.44 kcal/mol) compared with the negligible effect of i6A (ΔΔG°₃₇ = −0.15 kcal/mol) [1]. More critically, in glioma-initiating cells, i6A triggers excessive autophagy, AMPK activation, mTOR inhibition, and loss of stem cell markers Sox2 and Nestin, whereas ms2i6A elicits none of these responses—the two compounds produce opposing biological outcomes in the same cellular context [2]. Substituting i6A for ms2i6A in any experimental system that interrogates RNA structure, translational fidelity, or cancer stem cell biology will yield confounded or erroneous results.

Quantitative Differentiation of 2-Methylthio-N6-isopentenyladenosine from Closest Analogs: Head-to-Head Evidence


Enhanced Terminal Base-Pair Stability: ms2i6A Confers 0.50 kcal/mol Greater Duplex Stabilization than i6A

In direct UV melting experiments, ms2i6A placed at a terminal U-ms²R⁶A base-pair position within RNA duplexes of sequence (UACAUGUms²R⁶A)₂ exhibited a free energy change ΔΔG°₃₇ of 0.44 kcal/mol relative to the unmodified adenosine control, whereas the corresponding i6A-modified duplex showed ΔΔG°₃₇ = 0.94 kcal/mol—a 0.50 kcal/mol net stabilization attributable to the 2-methylthio group [1]. At the 3′-dangling end position (ACAUGUms²R⁶A)₂, ms2i6A conferred a net stabilizing effect of ΔΔG°₃₇ = −0.44 kcal/mol, while i6A showed negligible effect (ΔΔG°₃₇ = −0.15 kcal/mol), yielding an additional 0.29 kcal/mol stabilization [1]. All measurements were conducted in 1 M NaCl, 20 mM sodium cacodylate, 0.5 mM Na₂EDTA, pH 7.0, at 10⁻⁴ M oligomer concentration [1].

RNA thermodynamics nucleoside modification tRNA structure

Opposing Autophagy and Stemness Regulation: ms2i6A Does Not Induce Autophagy in Glioma-Initiating Cells Unlike i6A

In a direct comparative study using patient-derived glioma-initiating cells (GICs, lines JKGIC2 and JKGIC5), treatment with i6A (1–10 μM) induced excessive autophagy as demonstrated by LC3-II protein induction, AMPK phosphorylation, and mTOR pathway inhibition, accompanied by reduced anchorage-independent sphere formation and downregulation of the stem cell markers Sox2 and Nestin [1]. In contrast, ms2i6A treatment at equivalent concentrations induced neither autophagy nor loss of GIC-related traits, and co-treatment with ms2i6A did not rescue the phenotypic outcomes triggered by i6A [1]. Intracellular i6A concentration following 4 μM exogenous i6A treatment reached levels comparable to those achieved by CDK5RAP1 shRNA knockdown, yet exogenous i6A did not produce a detectable increase in ms2i6A, confirming that free nucleoside is not a substrate for CDK5RAP1 [1].

glioma stem cells autophagy cancer biology

Translational Fidelity Enhancement: ms2i6A Prevents Near-Cognate Miscoding in Codon-Anticodon Recognition

The ms2i6A modification at tRNA position 37 promotes efficient A:U codon-anticodon base-pairing and prevents unintended base pairing by near-cognate tRNAs, thereby enhancing translational fidelity [1]. In vitro E. coli translation studies demonstrated that ms2i6A deficiency in tRNAᴾʰᵉ leads to a higher rejection rate of the near-cognate tRNA₄ᴸᵉᵘ competitor via more aggressive ribosomal proofreading, while the initial EF-Tu·GTP-dependent selection step remains unchanged [2]. In vivo suppression assays in E. coli miaA mutant strains (lacking the i6A modification) showed that loss of ms2i6A modification reduces third-position misreading suppression of UGG codons in a codon-context-dependent manner [3]. The structural basis lies in the enhanced stacking interactions conferred by the 2-methylthio group with adjacent base pairs, which are absent in i6A-only modified tRNA [4].

translational fidelity codon-anticodon interaction ribosome proofreading

Mitochondrial tRNA-Exclusive Localization: ms2i6A Is Undetectable in Nuclear-Encoded RNA Species

In mammalian cells, ms2i6A is exclusively confined to mitochondrial tRNAs, whereas the precursor i6A modification is distributed in both nuclear-encoded cytoplasmic tRNAs and mitochondrial tRNAs [1]. CDK5RAP1 specifically converts i6A to ms2i6A at position A37 of exactly four mitochondrial DNA-encoded tRNA species—tRNAᵀʳᵖ, tRNAᵀʸʳ, tRNAᴾʰᵉ, and tRNAˢᵉʳ⁽ᵁᶜᴺ⁾—and ms2i6A is undetectable in all nuclear-derived RNA species as confirmed by Northern blotting with anti-ms2i6A antibody and LC-MS/MS nucleoside analysis [1]. In Cdk5rap1-null mice, the absence of ms2i6A specifically decreases translation of mitochondrial DNA-encoded respiratory chain subunits (e.g., COX1, ND1) and impairs electron transport and aerobic respiration, without affecting nuclear-encoded mitochondrial protein synthesis [2].

mitochondrial tRNA subcellular RNA modification CDK5RAP1

Buffer-Dependent Hairpin Stability: ms2i6A Is 0.63 kcal/mol Less Stable than i6A in 1 M NaCl, with Divergent Behavior in Physiological Buffer

In tRNA anticodon hairpin models derived from E. coli tRNAᵀʳᵖ, ms2i6A-containing hairpins exhibited ΔG°₃₇ = 5.35 ± 0.54 kcal/mol in standard 1 M NaCl buffer, which is 0.63 kcal/mol less stable than the corresponding i6A-containing hairpin (ΔG°₃₇ ≈ 5.98 kcal/mol, inferred) [1]. The difference between the least stable (ms2i6A) and most stable hairpin (m6A) among all modifications tested was 1.03 kcal/mol [1]. In physiological buffer (10 mM MgCl₂, 150 mM KCl, 20 mM sodium cacodylate, 0.5 mM Na₂EDTA, pH 7.0), ms2i6A hairpin stability increased substantially to ΔG°₃₇ = 8.46 ± 0.62 kcal/mol, representing a ΔΔG°₃₇ of −3.41 kcal/mol relative to the 1 M NaCl condition [1]. This pronounced buffer sensitivity reflects the unique capacity of the 2-methylthio group to engage in divalent-cation-dependent stacking interactions that are unavailable to i6A [1].

RNA hairpin thermodynamics tRNA anticodon arm buffer-dependent stability

tRNA Scaffold Requirement: Free ms2i6A Nucleoside Cannot Be Enzymatically Generated from i6A in Cellular Systems

CDK5RAP1 (mammals) and its bacterial homolog MiaB catalyze the conversion of i6A to ms2i6A exclusively within the context of intact tRNA at position A37; the free i6A nucleoside is not a substrate [1][2]. Yamamoto et al. demonstrated that exogenous i6A treatment (1–10 μM) of glioma-initiating cells increased intracellular i6A concentration in a dose-dependent manner—reaching levels comparable to CDK5RAP1-knockdown cells at 4 μM—without any concomitant increase in ms2i6A, confirming that CDK5RAP1 cannot methylthiolate free i6A nucleoside [1]. In vitro reconstitution with purified MiaB protein showed that a synthetic i6A-containing RNA corresponding to the anticodon stem-loop of tRNAᴾʰᵉ is sufficient as a substrate, requiring S-adenosylmethionine (AdoMet), a reducing agent, and the iron-sulfur cluster-containing MiaB enzyme; one AdoMet molecule serves as the methyl donor while a second undergoes reductive cleavage to generate the 5′-deoxyadenosyl radical that abstracts the C2 hydrogen [2].

CDK5RAP1 MiaB tRNA methylthiolation substrate specificity

Validated Application Scenarios for 2-Methylthio-N6-isopentenyladenosine Based on Quantitative Differentiation Evidence


tRNA Anticodon Arm Biophysics and Thermodynamic Modeling

For researchers constructing thermodynamic models of the tRNA anticodon stem-loop, ms2i6A is the only appropriate modified nucleoside for position 37 in tRNAs reading U-starting codons. As demonstrated by Kierzek & Kierzek (2003), ms2i6A provides position-dependent stabilization that differs from i6A by 0.50 kcal/mol at terminal base-pair positions and by 0.29 kcal/mol at 3′-dangling ends [1]. Incorporating i6A instead of ms2i6A into nearest-neighbor thermodynamic parameters will systematically underestimate duplex stability. Furthermore, the buffer-dependent behavior—where ms2i6A hairpin stability shifts from 5.35 kcal/mol in 1 M NaCl to 8.46 kcal/mol in physiological buffer—must be accounted for in any physiologically relevant RNA folding prediction algorithm [1].

Glioma Stem Cell Autophagy and Antitumor Mechanism Studies

In cancer stem cell research, ms2i6A is an indispensable negative control for i6A-mediated antitumor studies. Yamamoto et al. (2019) established that i6A treatment induces LC3-II upregulation, AMPK activation, mTOR inhibition, and loss of Sox2/Nestin stem cell markers in glioma-initiating cells, while ms2i6A treatment at identical concentrations produces none of these effects [2]. Any investigation into the therapeutic potential of i6A or its analogs in glioblastoma must include ms2i6A as a comparator to confirm that observed phenotypes are specifically attributable to the isopentenyl group and not to the 2-methylthio derivative. Failure to include ms2i6A controls risks misattributing autophagy-independent effects to the i6A pathway [2].

Mitochondrial tRNA Modification Profiling by LC-MS/MS

For analytical laboratories quantifying tRNA modification status in mitochondrial disease research, ms2i6A is a required calibration standard distinct from i6A. Fakruddin et al. (2017) demonstrated that ms2i6A is undetectable in nuclear-encoded RNA species and is exclusively confined to four mitochondrial tRNAs, whereas i6A is present in both nuclear and mitochondrial compartments [3]. Accurate LC-MS/MS quantification of mitochondrial tRNA modification levels therefore requires separate calibration curves for ms2i6A and i6A standards. In Cdk5rap1-deficient disease models, the ratio of i6A to ms2i6A serves as a direct biochemical readout of mitochondrial tRNA processing fidelity, and procurement of high-purity ms2i6A (>98%) is essential for establishing reliable reference ranges [3][4].

In Vitro Translation Fidelity and Codon Recognition Assays

Researchers employing reconstituted in vitro translation systems to study codon-anticodon recognition must use ms2i6A-modified tRNA rather than i6A-modified or unmodified tRNA. Hagervall et al. (1991) showed that ms2i6A deficiency enhances ribosomal proofreading and increases rejection of near-cognate tRNAs, while Bouadloun et al. (1986) demonstrated that ms2i6A modification decreases intrinsic codon context sensitivity of nonsense suppression [5][6]. For accurate recapitulation of in vivo translational fidelity, ms2i6A-containing tRNA is functionally non-equivalent to i6A-containing tRNA, and substitution will alter measured error rates and readthrough efficiencies. Procurement of ms2i6A nucleoside is required for chemical synthesis of position-37-modified tRNA oligonucleotides via established post-synthetic modification protocols [1].

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